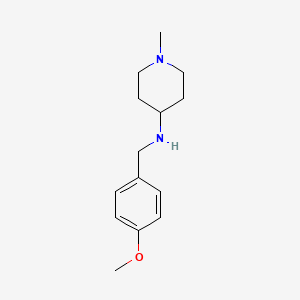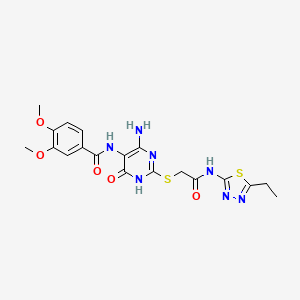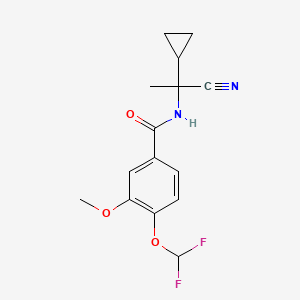
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of the soluble guanylate cyclase enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 acts as a selective and potent inhibitor of the soluble guanylate cyclase enzyme, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 in lab experiments is its selectivity and potency as an inhibitor of the soluble guanylate cyclase enzyme. This makes it a valuable tool for studying the physiological and biochemical effects of cGMP in various disease models. However, one of the limitations of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 is its high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. Another area of interest is its potential as a tool for studying the physiological and biochemical effects of cGMP in various disease models. Additionally, further research is needed to explore the potential side effects and toxicity of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691, as well as its pharmacokinetics and pharmacodynamics in humans.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl cyanoacetate to yield the corresponding ethyl 3-(3-methoxy-4-hydroxyphenyl)acrylate. This intermediate is then subjected to a Michael addition reaction with cyclopropylamine to form the corresponding Michael adduct. The final step involves the reaction of the Michael adduct with difluoromethoxybenzoyl chloride to yield N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. It has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(8-18,10-4-5-10)19-13(20)9-3-6-11(22-14(16)17)12(7-9)21-2/h3,6-7,10,14H,4-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJYNNNRSLUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

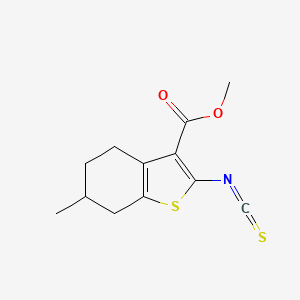
![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)
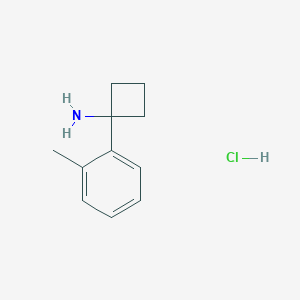
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
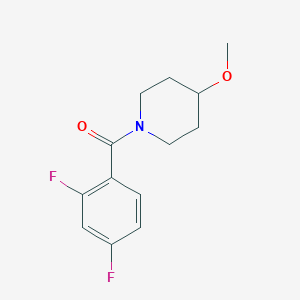


amine hydrochloride](/img/structure/B2938656.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)

